molecular formula C15H15N3O B5757466 N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine

N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine

Cat. No.: B5757466
M. Wt: 253.30 g/mol
InChI Key: YZQQOOJLHUZTNR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine is a benzimidazole derivative known for its potential therapeutic applications. This compound has been studied for its biological activities, particularly its leishmanicidal properties, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine typically involves the reaction of 2-methoxyaniline with 1-methyl-1H-benzimidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine involves several pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine is unique due to its specific leishmanicidal activity and its ability to induce apoptosis in parasite cells. This sets it apart from other similar compounds that may have different biological targets and effects .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-18-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQQOOJLHUZTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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